1-Cyclopropyl-4-(trifluoromethoxy)benzene
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Overview
Description
1-Cyclopropyl-4-(trifluoromethoxy)benzene is an organic compound characterized by a benzene ring substituted with a cyclopropyl group and a trifluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-4-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Nucleophilic Substitution: The trifluoromethoxy group can be replaced by nucleophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate can oxidize the cyclopropyl group to form carboxylic acids.
Reduction: Hydrogenation using palladium on carbon can reduce the benzene ring to a cyclohexane derivative.
Major Products:
Electrophilic Aromatic Substitution: Products include brominated derivatives of this compound.
Nucleophilic Substitution: Products depend on the nucleophile used, such as hydroxyl or amino derivatives.
Scientific Research Applications
1-Cyclopropyl-4-(trifluoromethoxy)benzene has several applications in scientific research:
Biology: The compound is used in the study of enzyme interactions and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The cyclopropyl group can interact with hydrophobic pockets in proteins, influencing their activity and function .
Comparison with Similar Compounds
1-Bromo-4-(trifluoromethoxy)benzene: Similar in structure but with a bromine atom instead of a cyclopropyl group.
1-Cyclopropyl-4-(methoxy)benzene: Similar but with a methoxy group instead of a trifluoromethoxy group.
Uniqueness: 1-Cyclopropyl-4-(trifluoromethoxy)benzene is unique due to the combination of the cyclopropyl and trifluoromethoxy groups, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring high stability and specific interactions with biological targets .
Properties
Molecular Formula |
C10H9F3O |
---|---|
Molecular Weight |
202.17 g/mol |
IUPAC Name |
1-cyclopropyl-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H9F3O/c11-10(12,13)14-9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2 |
InChI Key |
YRUXGTUSSOFBHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
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